2-Ethoxy-6-fluoro-3-nitrobenzonitrile
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Overview
Description
2-Ethoxy-6-fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C9H7FN2O3. It is a derivative of benzonitrile, characterized by the presence of ethoxy, fluoro, and nitro functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile typically involves a multi-step process starting from commercially available precursors. One common method involves the nitration of 2-ethoxy-6-fluorobenzonitrile. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to enhance the reaction rate. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-fluoro-3-nitrobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethoxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various nucleophiles.
Reduction: 2-Ethoxy-6-fluoro-3-aminobenzonitrile.
Oxidation: 2-Ethoxy-6-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
2-Ethoxy-6-fluoro-3-nitrobenzonitrile finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials for electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-fluoro-3-nitrobenzonitrile involves its interaction with specific molecular targets, depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro group can also influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-fluoro-3-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.
2-Ethoxy-6-fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Fluoro-6-methoxybenzonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-6-fluoro-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering distinct reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C9H7FN2O3 |
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Molecular Weight |
210.16 g/mol |
IUPAC Name |
2-ethoxy-6-fluoro-3-nitrobenzonitrile |
InChI |
InChI=1S/C9H7FN2O3/c1-2-15-9-6(5-11)7(10)3-4-8(9)12(13)14/h3-4H,2H2,1H3 |
InChI Key |
JPBHOZYUBXCFNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1C#N)F)[N+](=O)[O-] |
Origin of Product |
United States |
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